![molecular formula C8H14N6OS B2850769 N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide CAS No. 339009-42-6](/img/structure/B2850769.png)
N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H14N6OS and its molecular weight is 242.3. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
The 1,2,4-triazole core is a common motif in medicinal chemistry due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties . Compounds with this core have been used in the development of drugs with anticonvulsant, antibacterial, anticancer, and anti-inflammatory properties . For instance, triazole derivatives have shown potent inhibitory activities against certain cancer cell lines, suggesting their potential as anticancer agents .
Organic Synthesis
In organic chemistry, the triazole ring serves as a stable platform for the synthesis of more complex molecules. It can act as a ligand in coordination chemistry or as a scaffold for the construction of larger, more intricate organic compounds .
Polymer Chemistry
The triazole unit’s stability under various conditions makes it an excellent candidate for incorporation into polymers. These polymers can have enhanced thermal stability and chemical resistance, making them suitable for industrial applications .
Supramolecular Chemistry
Due to its ability to form hydrogen bonds, the triazole ring can be used in the design of supramolecular structures. These structures have applications in the development of new materials with specific properties, such as self-healing materials or molecular sensors .
Chemical Biology and Bioconjugation
Triazole rings can be used to modify biological molecules, creating bioconjugates for use in targeted drug delivery or as probes in biochemical assays. The click chemistry approach, which often involves triazoles, is particularly useful for attaching fluorescent labels to biomolecules .
Antimicrobial and Antifungal Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. They have shown effectiveness against strains such as Candida albicans and Rhizopus oryzae, indicating their potential use in treating infections .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological activities .
Pharmacokinetics
Therefore, its bioavailability, distribution within the body, metabolic transformations, and routes of excretion remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
1-methyl-3-[[2-methyl-2-(1,2,4-triazol-1-yl)propanoyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6OS/c1-8(2,14-5-10-4-11-14)6(15)12-13-7(16)9-3/h4-5H,1-3H3,(H,12,15)(H2,9,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRKKYLSSDHZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC)N1C=NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.